

Profluthrin: A Toxicological Profile for Mammalian Systems

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Compound of Interest

Compound Name: *Profluthrin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Profluthrin is a synthetic pyrethroid insecticide used for controlling a variety of pests. As with any chemical intended for use in environments where human and animal exposure is possible, a thorough understanding of its toxicological profile in mammals is essential. This technical guide provides a comprehensive overview of the current knowledge on the toxicological effects of **Profluthrin** in mammalian systems, drawing from available data and, where necessary, from closely related pyrethroid compounds to provide a broader context. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Pyrethroids, including **Profluthrin**, exert their insecticidal action by targeting the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.^[1] In mammals, while the primary target is the same, the sensitivity of mammalian sodium channels is generally lower, and metabolic detoxification is more efficient, contributing to a selective toxicity profile.^[2] However, at sufficient doses, pyrethroids can also induce neurotoxicity in mammals.^[3]

This guide summarizes key toxicological endpoints for **Profluthrin**, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key studies are described. Signaling pathways and

experimental workflows are visualized using Graphviz to aid in the understanding of the underlying mechanisms and study designs.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For **Profluthrin**, the available data in rats indicates a low order of acute toxicity via the oral and dermal routes of exposure.

Table 1: Acute Toxicity of **Profluthrin** in Mammals

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]
LD50	Rat	Dermal	> 2000 mg/kg bw	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]
LC50	Rat	Inhalation	1.99 mg/L (4 hours)	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

A common protocol for determining the acute oral LD50 is the Up-and-Down Procedure (OECD Test Guideline 425). This method uses a sequential dosing approach to minimize the number of animals required.

- **Test Animals:** Typically, a small number of female rats (e.g., 5-8) are used.
- **Housing and Acclimation:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They are acclimated for at least 5 days before the study.
- **Fasting:** Animals are fasted (food, but not water, is withheld) for a specified period (e.g., 3-4 hours) before dosing.
- **Dosing:** A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered by oral gavage.
- **Observation:** The animal is observed for signs of toxicity and mortality at regular intervals for up to 14 days.
- **Sequential Dosing:** If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. The dose progression or regression factor is typically 3.2.
- **Endpoint:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days for sub-chronic studies and 1 to 2 years for chronic studies in rodents.^[4] Specific quantitative data for **Profluthrin** in these categories are not readily available in the public domain. Therefore, data from other structurally related pyrethroids are presented as surrogates to provide an indication of potential effects.

It is critical to note that the following data are not for **Profluthrin** and should be interpreted with caution.

Table 2: Sub-chronic and Chronic Toxicity of Surrogate Pyrethroids in Mammals

Pyrethroid	Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
Metofluthrin	Rat	90 days	Dermal	300 mg/kg/day	1000 mg/kg/day	Mortality, tremors, salivation	[3]
Transfluthrin	Rat	90 days	Inhalation	0.0467 mg/L	0.2202 mg/L	Clinical signs of toxicity (ungroomed coat, tremors, hyperactivity)	[5]
Permethrin	Rat	2 years	Oral (diet)	500 ppm	1000 ppm	Liver hypertrophy	[6]
Permethrin	Mouse	Lifetime	Oral (diet)	1000 ppm	2500 ppm	Decreased body weight gain, liver hypertrophy	[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)

- Test Animals: Groups of male and female rats (e.g., 10 per sex per group) are used.
- Dose Groups: At least three dose levels of the test substance and a control group are included. The substance is typically administered daily in the diet or by gavage.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

- Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
- Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.
- Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed effects.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.^[7] As with chronic toxicity, specific carcinogenicity data for **Profluthrin** are not publicly available. Data from other pyrethroids suggest a general lack of carcinogenic potential, with some exceptions at high doses that may be linked to non-genotoxic mechanisms.^[8]

It is critical to note that the following data are not for **Profluthrin** and should be interpreted with caution.

Table 3: Carcinogenicity of Surrogate Pyrethroids in Mammals

Pyrethroid	Species	Route	Duration	Findings	Reference
Permethrin	Rat	Oral (diet)	2 years	No evidence of carcinogenicity	[6]
Permethrin	Mouse	Oral (diet)	Lifetime	Slight increase in benign lung tumors in males at the highest dose	[6]
Imiprothrin	Rat	Oral (diet)	-	No carcinogenicity up to 5000 ppm	[8]
Imiprothrin	Mouse	Oral (diet)	-	Increased incidence of lung adenocarcinomas in males at 7000 ppm (dose exceeded MTD)	[8]

Experimental Protocol: Carcinogenicity Study in Rodents (OECD Test Guideline 451)

- **Test Animals:** Groups of male and female rats or mice (e.g., 50 per sex per group) are used.
- **Dose Groups:** At least three dose levels and a control group are included. The highest dose should be a maximum tolerated dose (MTD).
- **Duration:** The study typically lasts for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

- Administration: The test substance is usually administered in the diet.
- Observations: Animals are observed daily for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.
- Pathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of tumors.
- Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential.

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). **Profluthrin** has been tested in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.

Table 4: Genotoxicity of **Profluthrin**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium and Escherichia coli	With and without S9	Negative	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]
In Vitro Chromosomal Aberration Test	Chinese Hamster Lung (CHL) cells	With and without S9	Negative	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]
In Vivo Micronucleus Test	Rat bone marrow cells	N/A	Negative	[Discovery and Development of Profluthrin (Fairytale®), a New Active Ingredient of Moth Proofer]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)

- **Test Animals:** Typically, mice or rats are used.
- **Dose Groups:** At least three dose levels and a negative and positive control group are included.
- **Administration:** The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection).

- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in immature (polychromatic) erythrocytes. A sufficient number of cells are scored per animal to determine the frequency of micronucleated cells.
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates a positive result.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.^[9] Specific data for **Profluthrin** is not available. Surrogate data from other pyrethroids are presented below.

It is critical to note that the following data are not for **Profluthrin** and should be interpreted with caution.

Table 5: Reproductive and Developmental Toxicity of Surrogate Pyrethroids in Mammals

Pyrethroid	Species	Study Type	NOAE L (Maternal)	LOAEL L (Maternal)	NOAE L (Developmental)	LOAEL (Developmental)	Key Findings	Reference
Metofluthrin	Rat	Developmental	15-20 mg/kg/day	30-40 mg/kg/day	40 mg/kg/day	Not established	Maternal toxicity (tremors, salivation), death at higher doses. No developmental effects observed.	[Evaluation Report ERC2015-01]
Momfluorothrin	Rat	Developmental	25 mg/kg/day	75 mg/kg/day	Not established	Not established	Maternal toxicity (tremors at the high dose. No fetal effects observed).	[Momfluorothrin Human Health Risk Assessment Proposed Use of the New Active

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Zeta-cypermethrin	Rat	Developmental Neurotoxicity	9.0 mg/kg/day (gestation), 21.4 mg/kg/day (lactation)	3.2 mg/kg/day (lactation)	Reductions in maternal and offspring body weight at higher doses.	[10]
Phenothrin	Rabbit	Developmental	100 mg/kg/day	300 mg/kg/day	Increased clinical signs and abortion in dams at higher doses.	[11]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD Test Guideline 416)

- Parental Generation (F0): Groups of male and female animals (usually rats) are exposed to the test substance, typically in their diet, for a period before mating. Exposure continues through mating, gestation, and lactation.

- First Filial Generation (F1): Offspring from the F0 generation are selected to become the parents of the next generation. They are exposed to the test substance from weaning through to the production of the F2 generation.
- Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including:
 - Parental: clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.
 - Offspring: viability, body weight, sex ratio, and developmental landmarks.
- Pathology: A comprehensive necropsy and histopathological examination of reproductive organs are performed on the parental animals and selected offspring.
- NOAEL/LOAEL Determination: NOAELs and LOAELs are determined for parental systemic toxicity, reproductive toxicity, and offspring toxicity.

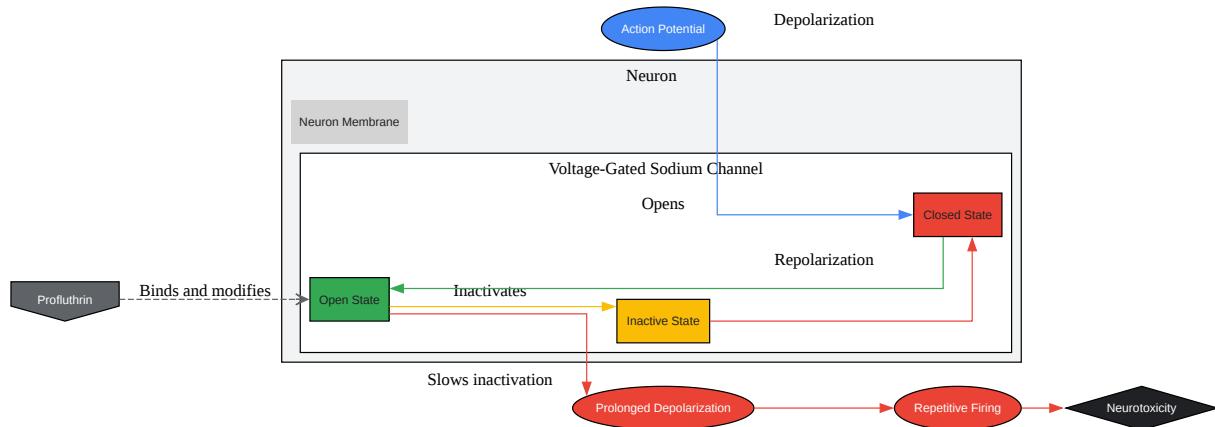
Neurotoxicity

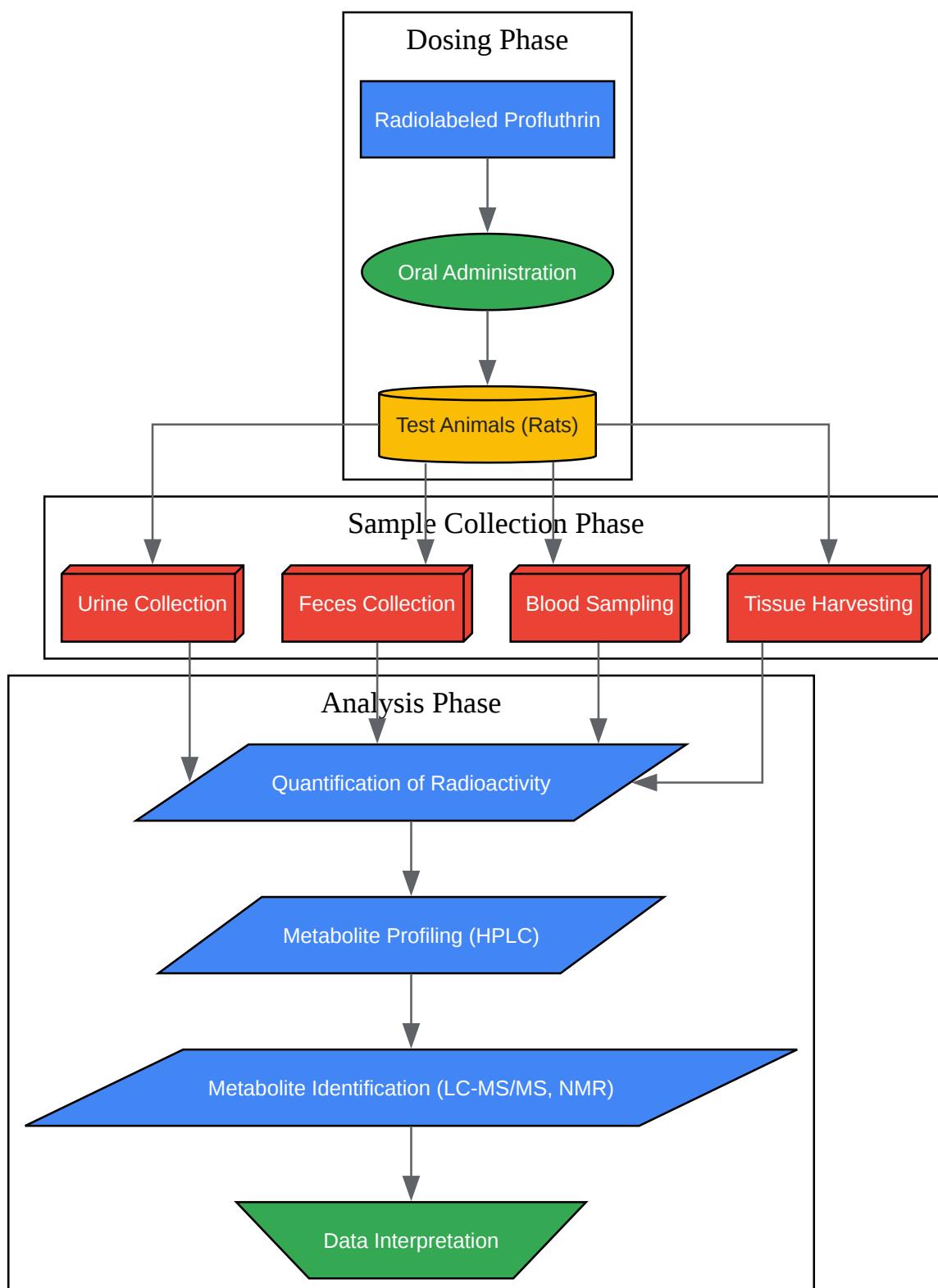
The primary target of pyrethroids in mammals is the nervous system.^[3] They are known to interfere with the function of voltage-gated sodium channels, leading to prolonged depolarization of the neuronal membrane.^[1] This can result in signs of neurotoxicity such as tremors, salivation, and changes in motor activity.^[3] Specific neurotoxicity studies for **Profluthrin** are not publicly available. However, the general mechanism of action for pyrethroids is well-established.

Table 6: Neurotoxicity of Surrogate Pyrethroids in Mammals

Pyrethroid	Species	Study Type	NOAEL	LOAEL	Effects at LOAEL	Reference
Metofluthrin	Rat	Acute Neurotoxicity	50 mg/kg	100 mg/kg	Mortality, adverse clinical signs, functional observational battery (FOB) changes	[Pesticides Fact Sheet for Metofluthrin]
Metofluthrin	Rat	28-day Inhalation	0.099 mg/L	0.196 mg/L	Tremors, clinical signs, mortality	[3]
Transfluthrin	Rat	90-day Inhalation	0.0467 mg/L	0.2202 mg/L	Un-groomed and bristling coat, tremors, hyperactivity	[5]

Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels





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